Isovaleraldehyde

説明

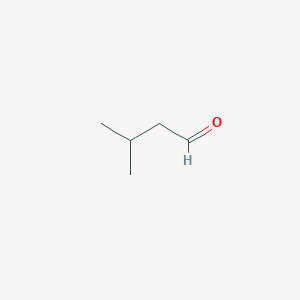

Structure

3D Structure

特性

IUPAC Name |

3-methylbutanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-5(2)3-4-6/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGHRJJRRZDOVPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Record name | ISOVALERALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8767 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021619 | |

| Record name | 3-Methylbutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isovaleraldehyde is a colorless liquid with a weak suffocating odor. Floats on water. Produces an irritating vapor. (USCG, 1999), Liquid, Colorless liquid with a pungent odor like apples; [Merck Index], COLOURLESS LIQUID WITH PUNGENT ODOUR., colourless to yellow liquid with a fruity, fatty, animal, almond odour | |

| Record name | ISOVALERALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8767 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butanal, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isovaleraldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5736 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Isovaleraldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006478 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-METHYLBUTANAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1748 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 3-Methylbutyraldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/434/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

198.5 °F at 760 mmHg (USCG, 1999), 92.5 °C, 90.00 to 93.00 °C. @ 760.00 mm Hg | |

| Record name | ISOVALERALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8767 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-METHYLBUTANAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/628 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isovaleraldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006478 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-METHYLBUTANAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1748 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

55 °F (est.) (USCG, 1999), 48 °F (9 °C) open cup, -3 °C c.c. | |

| Record name | ISOVALERALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8767 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-METHYLBUTANAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/628 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-METHYLBUTANAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1748 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Slightly soluble in water; soluble in ethanol, ethyl ether, Miscible with alcohol, ether, SOL IN PROPYLENE GLYCOL AND OILS, In water, 1,400 mg/L at 20 °C, 14 mg/mL at 20 °C, Solubility in water, g/100ml: 2 (poor), soluble in water | |

| Record name | 3-METHYLBUTANAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/628 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isovaleraldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006478 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-METHYLBUTANAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1748 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 3-Methylbutyraldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/434/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.785 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7977 g/cu cm at 20 °C, Relative density (water = 1): 0.8, 0.795-0.815 (20°/20°) | |

| Record name | ISOVALERALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8767 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-METHYLBUTANAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/628 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-METHYLBUTANAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1748 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 3-Methylbutyraldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/434/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

2.96 (Air = 1), Relative vapor density (air = 1): 3.0 | |

| Record name | 3-METHYLBUTANAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/628 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-METHYLBUTANAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1748 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

50.0 [mmHg], 50 mm Hg at approx 25 °C, Vapor pressure, kPa at 20 °C: 6.1 | |

| Record name | Isovaleraldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5736 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-METHYLBUTANAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/628 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-METHYLBUTANAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1748 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid | |

CAS No. |

590-86-3, 26140-47-6 | |

| Record name | ISOVALERALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8767 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Methylbutanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=590-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isovaleraldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanal, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026140476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylbutanal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404119 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanal, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methylbutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isovaleraldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.811 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOVALERALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69931RWI96 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-METHYLBUTANAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/628 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isovaleraldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006478 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-METHYLBUTANAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1748 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-60 °F (USCG, 1999), -51 °C | |

| Record name | ISOVALERALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8767 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-METHYLBUTANAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/628 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isovaleraldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006478 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-METHYLBUTANAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1748 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Isovaleraldehyde chemical properties and reactivity

An In-depth Technical Guide to the Chemical Properties and Reactivity of Isovaleraldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, systematically named 3-methylbutanal, is a significant organic compound with the chemical formula C5H10O[1][2]. It is a branched-chain aldehyde that exists as a colorless liquid with a characteristic pungent, apple-like, or malty odor[3][4][5]. This compound is found naturally in a wide variety of sources, including essential oils of fruits like apples and oranges, as well as in processed foods such as cheese, beer, and chocolate[4][5][6]. In industrial and laboratory settings, this compound serves as a versatile intermediate and building block in the synthesis of pharmaceuticals, agrochemicals, fragrances, and flavorings[1][4][6]. Its reactivity, primarily dictated by the aldehyde functional group, allows it to participate in a broad spectrum of organic transformations, making it a valuable reagent for chemical research and drug development.

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized in the table below, providing a comprehensive overview of its key characteristics.

| Property | Value | Citations |

| Molecular Formula | C5H10O | [1][2][7] |

| Molecular Weight | 86.13 g/mol | [1][7][8] |

| Appearance | Clear, colorless to light yellow liquid | [4][9][10] |

| Odor | Pungent, powerful, acrid, apple-like, malty | [3][4][6] |

| Boiling Point | 90-93 °C at 760 mmHg | [4][6][10][11] |

| Melting Point | -51 °C to -60 °C | [4][6][10][12] |

| Density | 0.785 - 0.803 g/mL at 20-25 °C | [1][4][12] |

| Water Solubility | 15 g/L at 20 °C (Slightly soluble) | [4][9][10] |

| Solubility in Organics | Miscible with alcohol, ether, propylene (B89431) glycol, and oils | [1][4][9] |

| Refractive Index (n20/D) | 1.382 - 1.388 | [4][7][10] |

| Vapor Pressure | 30 - 49.3 mmHg at 20-25 °C | [4][10][11] |

| Vapor Density | 2.96 - 2.97 (vs air) | [4][10] |

| Flash Point | -5 °C to -1.1 °C (23 °F to 30 °F) (Closed Cup) | [7][13] |

| Autoignition Temperature | 235 °C (455 °F) | [14] |

| Explosive Limits | 1.7 - 6.8% (V) | [4][9][10] |

| LogP | 1.5 | [4][7] |

Chemical Reactivity and Key Transformations

The reactivity of this compound is dominated by its aldehyde functional group, making it susceptible to oxidation, reduction, and nucleophilic addition reactions at the carbonyl carbon.

Oxidation

Aldehydes are readily oxidized to form carboxylic acids. This compound can be oxidized to isovaleric acid (3-methylbutanoic acid), a valuable intermediate in the production of drugs, esters, and synthetic lubricants[3][4][10]. This transformation is a common synthetic step. Furthermore, this compound can undergo autoxidation when exposed to air and light, a reaction that proceeds via a peroxo acid intermediate and is catalyzed by transition metal salts[4][10].

Reduction

The carbonyl group of this compound can be reduced to a primary alcohol. Through hydrogenation, this compound is converted into isoamyl alcohol (isopentyl alcohol), which has applications as a solvent and flavoring agent[4].

Aldol (B89426) Condensation

This compound, like other aldehydes with α-hydrogens, can undergo self-condensation reactions, which are often catalyzed by acid or base[3][10][12]. More synthetically useful are crossed or mixed aldol condensations. For instance, the reaction of this compound with acetone (B3395972) in the presence of a base (like NaOH) and a hydrogenation catalyst can produce 6-methylheptan-2-one (B42224), a key intermediate for fragrances and other specialty chemicals[15]. The reaction proceeds through the formation of a β-hydroxy ketone, which may then dehydrate[16].

Reductive Amination and Schiff Base Formation

The reaction of this compound with primary amines yields imines, also known as Schiff bases[7][17]. These intermediates can be subsequently reduced in a process called reductive amination to form secondary amines, which are valuable structures in pharmaceutical and dye manufacturing[4].

Cyclic Trimerization

Under acidic conditions, this compound can undergo cyclic trimerization to form 2,4,6-Triisobutyl-1,3,5-trioxane[6]. This derivative is used as a flavoring agent, imparting creamy, chocolate, and berry notes[6].

General Reactivity Profile

This compound is incompatible with strong oxidizing agents, strong bases, reducing agents, acids, and amines[4][18]. It is sensitive to light and air, and its vapors can form explosive mixtures with air[4]. The combination of aldehydes with materials like azo compounds, dithiocarbamates, and nitrides can generate flammable and/or toxic gases[3][10][18].

Experimental Protocols

Synthesis of this compound via Gas-Phase Dehydrogenation of Isoamyl Alcohol

This protocol is based on a patented industrial method for the preparation of this compound, which offers high conversion and selectivity.

Objective: To synthesize this compound by the catalytic gas-phase dehydrogenation and oxidation of isoamyl alcohol.

Materials:

-

Isoamyl alcohol (raw material)

-

Nitrogen (carrier gas)

-

Porous metal-organic copper catalyst

-

0.1 mol/L Sodium Bicarbonate solution

Equipment:

-

Preheater

-

Fixed-bed reactor

-

Condenser

-

Quenching/absorption tower

-

Separatory funnel and distillation apparatus

Procedure:

-

Vaporization: Continuously pump the isoamyl alcohol raw material into a preheater and heat to 250°C to achieve complete vaporization[19].

-

Catalytic Reaction: Load the fixed-bed reactor with the porous metal-organic copper catalyst. Introduce the vaporized isoamyl alcohol along with a nitrogen carrier gas into the reactor[19]. The gas-phase dehydrogenation reaction occurs on the catalyst surface to form this compound[19][20].

-

Condensation & Quenching: The product stream exiting the reactor is passed through a condenser to obtain a semi-finished liquid product[19]. This liquid is then subjected to quenching and absorption to separate the product from unreacted starting material and gaseous byproducts[20].

-

Purification:

-

Transfer the semi-finished this compound into a separatory funnel. Add a 0.1 mol/L sodium bicarbonate solution, shake, and allow the layers to separate for 30 minutes. Discard the aqueous layer[19].

-

Repeat the washing step three times to neutralize any acidic byproducts[19].

-

The washed organic layer is then purified by distillation to yield high-purity this compound (purity can exceed 99.8%)[19]. Unreacted isoamyl alcohol can be recovered and recycled[20].

-

Aldol Condensation of this compound with Acetone

This protocol describes a two-phase crossed aldol condensation followed by hydrogenation to produce 6-methylheptan-2-one.

Objective: To synthesize 6-methylheptan-2-one via a base-catalyzed aldol condensation of this compound and acetone.

Materials:

-

This compound

-

Acetone (in 3-5 fold molar excess)[15]

-

Sodium Hydroxide (NaOH, catalyst)

-

Palladium on carbon (Pd/C, 5 wt.%, hydrogenation catalyst)[15]

-

Water

-

Hydrogen gas

Equipment:

-

High-pressure autoclave (2L) with a mechanical stirrer

-

Heating and cooling system for the reactor

-

Gas inlet for hydrogen

Procedure:

-

Catalyst Suspension: In a 2L autoclave, suspend 6 g of the Pd/C hydrogenation catalyst in 250 g of water[15].

-

Base Addition: Add 4 g of NaOH (0.1 mol) to the suspension and stir until it is completely dissolved[15].

-

Reactant Addition: Add 436 g of acetone (7.5 mol) to the aqueous catalyst suspension[15].

-

Reaction Conditions: Seal the autoclave and pressurize with hydrogen to 15 bar at room temperature with intensive stirring[15]. Heat the two-phase mixture to 120°C[15].

-

This compound Dosing: Slowly dose this compound into the heated, stirring mixture. The aldol condensation occurs, followed by in-situ dehydration and hydrogenation of the resulting double bond.

-

Workup and Isolation: After the reaction is complete (monitored by GC or TLC), cool the reactor, release the pressure, and filter to remove the catalyst. The two phases of the filtrate are separated. The organic phase, containing the 6-methylheptan-2-one product, can be purified by distillation.

Visualizations

References

- 1. nbinno.com [nbinno.com]

- 2. Butanal, 3-methyl- [webbook.nist.gov]

- 3. This compound | 590-86-3 [chemicalbook.com]

- 4. This compound - Ataman Kimya [atamanchemicals.com]

- 5. acs.org [acs.org]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. ScenTree - this compound (CAS N° 590-86-3) [scentree.co]

- 8. 3-Methylbutanal | C5H10O | CID 11552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemwhat.com [chemwhat.com]

- 10. lookchem.com [lookchem.com]

- 11. This compound, 590-86-3 [thegoodscentscompany.com]

- 12. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. vigon.com [vigon.com]

- 14. fishersci.com [fishersci.com]

- 15. US6583323B2 - Process for the production of 6-methylheptanone - Google Patents [patents.google.com]

- 16. Aldol condensation - Wikipedia [en.wikipedia.org]

- 17. taylorandfrancis.com [taylorandfrancis.com]

- 18. datasheets.scbt.com [datasheets.scbt.com]

- 19. CN106008180A - Method for preparation of this compound from isoamyl alcohol - Google Patents [patents.google.com]

- 20. CN111718247A - Preparation method of this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 3-Methylbutanal from Isoamyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-methylbutanal (B7770604), also known as isovaleraldehyde, from its corresponding primary alcohol, isoamyl alcohol (3-methyl-1-butanol). This important aldehyde serves as a key intermediate in the synthesis of various pharmaceuticals, fragrances, and agrochemicals. This document details various synthetic methodologies, presents quantitative data for comparison, provides explicit experimental protocols, and visualizes key chemical and procedural concepts.

Introduction

The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. The selective conversion of isoamyl alcohol to 3-methylbutanal requires careful selection of oxidizing agents and reaction conditions to prevent over-oxidation to the corresponding carboxylic acid (isovaleric acid). This guide explores several common and effective methods for this synthesis, including oxidation with chromium-based reagents like Pyridinium (B92312) Chlorochromate (PCC) and chromic acid, as well as the metal-free Swern oxidation.

Physicochemical Properties of 3-Methylbutanal

A summary of the key physicochemical properties of 3-methylbutanal is provided in Table 1. This data is essential for reaction work-up, purification, and characterization of the final product.

Table 1: Physicochemical Data of 3-Methylbutanal

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₀O | [1] |

| Molar Mass | 86.13 g/mol | [1][2] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 92-93 °C | [2][3] |

| Melting Point | -51 °C | [2] |

| Density | 0.785 g/mL at 20 °C | [2] |

| Water Solubility | 20 g/L | [4] |

| log P (octanol/water) | 1.3 | [4] |

Synthetic Methodologies and Comparative Data

The choice of synthetic method for the oxidation of isoamyl alcohol to 3-methylbutanal depends on factors such as scale, desired purity, and tolerance of other functional groups. Table 2 provides a comparison of common methods with reported yields.

Table 2: Comparison of Synthesis Methods for 3-Methylbutanal from Isoamyl Alcohol

| Oxidation Method | Oxidizing Agent(s) | Typical Solvent(s) | Typical Yield (%) | Key Advantages | Key Disadvantages |

| PCC Oxidation | Pyridinium Chlorochromate (PCC) | Dichloromethane (B109758) (DCM) | 97 | High selectivity for aldehyde, mild conditions.[5] | Toxicity of chromium reagents, difficult work-up. |

| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine (B128534) | Dichloromethane (DCM) | ~78 (estimated) | Metal-free, mild conditions, high functional group tolerance.[6] | Formation of malodorous dimethyl sulfide, requires low temperatures.[6] |

| Chromic Acid Oxidation | Sodium dichromate (Na₂Cr₂O₇), Sulfuric acid (H₂SO₄) | Water, Ether | Moderate to High | Inexpensive reagents. | Harsh acidic conditions, risk of over-oxidation, chromium waste.[7] |

| Zinc Dichromate Oxidation | Zinc Dichromate (ZnCr₂O₇) | Acetic acid/Water | - | Mild and efficient. | Less common, kinetic data available but specific yield not found. |

| Gas-Phase Dehydrogenation | Porous metal organic Cu catalyst | Gas phase | >90 (conversion) | High conversion and selectivity, continuous process. | Requires specialized equipment. |

Detailed Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of 3-methylbutanal from isoamyl alcohol using three common laboratory-scale methods.

Pyridinium Chlorochromate (PCC) Oxidation

This method is known for its high selectivity in oxidizing primary alcohols to aldehydes with minimal over-oxidation.[5]

Materials:

-

Isoamyl alcohol (3-methyl-1-butanol)

-

Pyridinium chlorochromate (PCC)

-

Dichloromethane (DCM), anhydrous

-

Diatomaceous earth (e.g., Celite®)

-

Diethyl ether

-

Magnesium sulfate (B86663) (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stir bar, suspend pyridinium chlorochromate (1.5 equivalents) in anhydrous dichloromethane.

-

To this stirred suspension, add a solution of isoamyl alcohol (1 equivalent) in anhydrous dichloromethane dropwise over 10-15 minutes.

-

Stir the reaction mixture at room temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether.

-

Pass the mixture through a short pad of diatomaceous earth to filter out the chromium salts. Wash the filter cake with additional diethyl ether.

-

Combine the organic filtrates and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude 3-methylbutanal by distillation to obtain the final product.

Swern Oxidation

The Swern oxidation is a mild, metal-free alternative that is highly effective for a wide range of substrates.[6][8][9]

Materials:

-

Oxalyl chloride

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Isoamyl alcohol (3-methyl-1-butanol)

-

Triethylamine (Et₃N)

-

Three-neck round-bottom flask

-

Dropping funnels

-

Low-temperature thermometer

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Dry ice/acetone bath

-

Magnetic stirrer and stir bar

Procedure:

-

Set up a dry three-neck round-bottom flask under an inert atmosphere, equipped with a magnetic stir bar, a low-temperature thermometer, and two dropping funnels.

-

Add anhydrous dichloromethane to the flask and cool to -78 °C using a dry ice/acetone bath.

-

To the cold DCM, add oxalyl chloride (1.1 equivalents) via a dropping funnel.

-

Slowly add a solution of anhydrous DMSO (2.2 equivalents) in DCM from the second dropping funnel, maintaining the temperature below -60 °C. Stir for 15 minutes.

-

Add a solution of isoamyl alcohol (1 equivalent) in DCM dropwise, ensuring the temperature remains below -60 °C. Stir for 30 minutes.

-

Add triethylamine (5 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature.

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting crude aldehyde by distillation.

Chromic Acid (Jones) Oxidation

This classical method uses a strong oxidizing agent generated in situ from sodium dichromate and sulfuric acid. Careful control of conditions is necessary to favor the formation of the aldehyde.

Materials:

-

Sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O)

-

Sulfuric acid (concentrated)

-

Isoamyl alcohol

-

Diethyl ether

-

Water

-

Round-bottom flask

-

Dropping funnel

-

Ice bath

-

Distillation apparatus

Procedure:

-

Prepare the Jones reagent by dissolving sodium dichromate dihydrate in water and slowly adding concentrated sulfuric acid while cooling in an ice bath.

-

In a round-bottom flask equipped with a dropping funnel and a distillation head, place the isoamyl alcohol.

-

Slowly add the prepared Jones reagent to the isoamyl alcohol with vigorous stirring. The temperature should be controlled to prevent excessive heat generation.

-

The aldehyde product will begin to distill as it is formed. Collect the distillate, which will be a mixture of 3-methylbutanal and water.

-

Separate the organic layer from the distillate and dry it over anhydrous calcium chloride.

-

Further purify the 3-methylbutanal by fractional distillation.

Product Characterization Data

The identity and purity of the synthesized 3-methylbutanal can be confirmed using various spectroscopic techniques. Table 3 provides characteristic spectral data.

Table 3: Spectroscopic Data for 3-Methylbutanal

| Technique | Characteristic Peaks/Signals | Reference(s) |

| ¹H NMR (CDCl₃) | δ ~9.7 (t, 1H, -CHO), ~2.4 (m, 2H, -CH₂-CHO), ~2.1 (m, 1H, -CH(CH₃)₂), ~0.9 (d, 6H, -CH(CH₃)₂) | [10] |

| ¹³C NMR (CDCl₃) | δ ~202 (-CHO), ~52 (-CH₂-), ~25 (-CH-), ~22 (-CH₃) | [10] |

| IR (neat) | ~2960 cm⁻¹ (C-H stretch), ~2720 cm⁻¹ (aldehyde C-H stretch), ~1725 cm⁻¹ (C=O stretch) | [11] |

| Mass Spec. (EI) | m/z 86 (M⁺), 71, 58, 43, 41 | [12] |

Visualizations

The following diagrams illustrate the chemical reaction, a general experimental workflow, and a logical flow for optimizing the synthesis.

Caption: Chemical transformation of isoamyl alcohol to 3-methylbutanal.

Caption: General experimental workflow for 3-methylbutanal synthesis.

Caption: Logical flow for optimizing the synthesis of 3-methylbutanal.

References

- 1. 3-Methylbutanal | C5H10O | CID 11552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 6. Swern oxidation - Wikipedia [en.wikipedia.org]

- 7. Isoamyl alcohol - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 10. bmse001181 3-Methylbutanal at BMRB [bmrb.io]

- 11. 3-Methyl-2-butenal(107-86-8) IR Spectrum [m.chemicalbook.com]

- 12. chegg.com [chegg.com]

Isovaleraldehyde in Fermented Foods: A Technical Guide to its Natural Occurrence, Formation, and Quantification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isovaleraldehyde, also known as 3-methylbutanal, is a branched-chain aldehyde that contributes significantly to the aroma profiles of a wide variety of fermented foods and beverages.[1] Its characteristic malty, fruity, and cocoa-like notes are often desirable at certain concentrations, while at higher levels, it can impart a pungent, off-flavor.[2][3] This volatile compound is a natural byproduct of microbial metabolism during fermentation, primarily arising from the degradation of the amino acid L-leucine. Its presence and concentration are influenced by the specific microorganisms involved, the composition of the raw materials, and the fermentation conditions. Understanding the factors that govern the formation of this compound is crucial for controlling the flavor and quality of fermented products. This technical guide provides an in-depth overview of the natural occurrence of this compound in various fermented foods, its biochemical formation pathways, and detailed methodologies for its quantification.

Formation Pathways of this compound

The primary biochemical route for the formation of this compound in fermented foods is the Ehrlich pathway , a catabolic process for amino acids undertaken by yeasts and some bacteria.[4] A secondary, non-enzymatic pathway known as the Strecker degradation can also contribute to its formation, particularly in foods that undergo heat treatment.[5][6]

The Ehrlich Pathway

The Ehrlich pathway involves a three-step conversion of L-leucine to this compound:

-

Transamination: The amino group of L-leucine is transferred to an α-keto acid (commonly α-ketoglutarate), forming α-ketoisocaproate and glutamate. This reaction is catalyzed by a transaminase enzyme.

-

Decarboxylation: The resulting α-ketoisocaproate is then decarboxylated by a decarboxylase enzyme, releasing carbon dioxide and forming this compound.

-

Reduction (or Oxidation): The this compound can then be further metabolized, typically through reduction by an alcohol dehydrogenase to form isoamyl alcohol (3-methyl-1-butanol), which also has a significant impact on flavor. Alternatively, it can be oxidized to isovaleric acid.

The Strecker Degradation

The Strecker degradation is a series of chemical reactions that produce an aldehyde from an α-amino acid.[7] This reaction is a significant contributor to the aroma of many cooked foods and can also occur in fermented products, especially those subjected to heat, such as the baking of sourdough bread or the pasteurization of beverages. The reaction involves an α-dicarbonyl compound, which can be formed during the Maillard reaction.[8]

The key steps in the Strecker degradation of leucine to form this compound are:

-

Formation of a Schiff base: The amino group of leucine reacts with a carbonyl group of a dicarbonyl compound to form a Schiff base.

-

Decarboxylation and Hydrolysis: The Schiff base undergoes decarboxylation and subsequent hydrolysis to yield this compound, an aminoketone, and carbon dioxide.

Quantitative Occurrence of this compound in Fermented Foods

The concentration of this compound in fermented foods can vary widely depending on the food matrix, the microorganisms involved in the fermentation, the availability of precursors like leucine, and the processing conditions. The following table summarizes the reported concentrations of this compound in various fermented products.

| Fermented Food Product | Concentration Range (µg/kg or µg/L) | Analytical Method | Reference(s) |

| Beer | 0.2 - 500 µg/L (in aged beer) | SPME-GC-MS | [9] |

| up to 62.72 µg/L (in aged beer) | Not specified | [10] | |

| Cheese | |||

| Cheddar Cheese | Odor Threshold: 150.31 µg/kg | Sensory Analysis | [3] |

| Optimal Range: 150 - 300 µg/kg | Sensory Analysis | [3] | |

| Sake | 100 - 2000 µg/L (in unpasteurized sake) | HPLC-PCD-FLD, HS-SPME-GC-MS | [11] |

| Sensory Threshold: 120 µg/L | Sensory Analysis | [11] | |

| Fermented Soy Products | |||

| Anchovy Paste | 9720 ng/g (9720 µg/kg) | Not specified | [2] |

| Big Eyed Herring Paste | 77,100 ng/g (77,100 µg/kg) | Not specified | [2] |

| Hair Tail Viscera Paste | 22,100 ng/g (22,100 µg/kg) | Not specified | [2] |

| Shrimp Paste | 12,400 ng/g (12,400 µg/kg) | Not specified | [2] |

| Korean Fermented Foods | 0.104–13.05 mg kg−1 (as formaldehyde) | HS-SPME-GC/MS | [12] |

Experimental Protocols for Quantification

The accurate quantification of this compound in complex food matrices requires sensitive and selective analytical techniques. Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) is a widely used and robust method for the analysis of volatile and semi-volatile compounds in food.[13][14]

Detailed Methodology for HS-SPME-GC-MS Analysis

This protocol provides a general framework for the quantification of this compound. Optimization of parameters such as sample volume, incubation time and temperature, and SPME fiber type may be necessary for different food matrices.

1. Materials and Reagents:

-

This compound standard: High purity standard for calibration.

-

Internal Standard: A suitable internal standard, such as d6-isovaleraldehyde or another aldehyde not naturally present in the sample, for accurate quantification.

-

Solvents: Methanol or ethanol (B145695) (GC grade) for preparing standard solutions.

-

SPME Fiber Assembly: A fiber coated with a suitable stationary phase, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), is often effective for trapping a broad range of volatile compounds including aldehydes.[4]

-

Headspace Vials: 20 mL glass vials with PTFE/silicone septa.

-

Sodium Chloride (NaCl): To increase the ionic strength of the sample matrix and promote the release of volatile compounds into the headspace.

2. Sample Preparation:

-

Liquid Samples (e.g., Beer, Sake):

-

Degas carbonated beverages by sonication or gentle stirring.

-

Pipette a precise volume (e.g., 5 mL) of the liquid sample into a 20 mL headspace vial.

-

Add a known amount of the internal standard solution.

-

Add a saturated NaCl solution (e.g., 1 g of NaCl) to the vial.

-

Immediately seal the vial with a PTFE/silicone septum and cap.

-

-

Solid/Semi-solid Samples (e.g., Cheese, Sourdough, Fermented Soy Paste):

-

Homogenize a representative portion of the sample.

-

Weigh a precise amount (e.g., 2 g) of the homogenized sample into a 20 mL headspace vial.

-

Add a known amount of the internal standard solution.

-

Add a specific volume of deionized water (e.g., 3 mL) and a saturated amount of NaCl (e.g., 1 g).

-

Immediately seal the vial with a PTFE/silicone septum and cap.

-

3. HS-SPME Procedure:

-

Incubation/Equilibration: Place the sealed vial in a heating block or water bath equipped with a magnetic stirrer. Equilibrate the sample at a specific temperature (e.g., 40-60°C) for a defined period (e.g., 15-30 minutes) with gentle agitation to facilitate the release of volatile compounds into the headspace.[11]

-

Extraction: Expose the pre-conditioned SPME fiber to the headspace of the vial for a specific time (e.g., 20-40 minutes) at the same temperature. The volatile compounds will adsorb onto the fiber coating.

4. GC-MS Analysis:

-

Desorption: After extraction, immediately transfer the SPME fiber to the heated injection port of the gas chromatograph (e.g., at 250°C) for thermal desorption of the analytes onto the GC column.

-

Gas Chromatography:

-

Column: A capillary column with a suitable stationary phase, such as a DB-5ms or equivalent, is commonly used.

-

Oven Temperature Program: A typical temperature program might start at 40°C, hold for a few minutes, then ramp up to a final temperature of around 250°C. The specific program will depend on the range of volatile compounds being analyzed.[11]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

Mass Spectrometry:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: For quantification, Selected Ion Monitoring (SIM) mode is often preferred for its higher sensitivity and selectivity. Monitor characteristic ions for this compound (e.g., m/z 44, 57, 86) and the internal standard.

-

5. Quantification:

-

Prepare a calibration curve by analyzing standard solutions of this compound at different concentrations with a constant amount of the internal standard.

-

Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

-

Determine the concentration of this compound in the samples by using the regression equation from the calibration curve.

Conclusion

This compound is a key aroma compound in many fermented foods, contributing desirable sensory characteristics within a specific concentration range. Its formation is primarily a result of the microbial catabolism of L-leucine via the Ehrlich pathway, with the Strecker degradation playing a secondary role, particularly in heat-treated products. The concentration of this compound can vary significantly between different fermented foods and is influenced by a multitude of factors. Accurate quantification of this compound is essential for quality control and flavor optimization in the food industry. The HS-SPME-GC-MS method detailed in this guide provides a robust and sensitive approach for the analysis of this compound, enabling researchers and industry professionals to better understand and control its formation in fermented products. Further research into the specific microbial enzymes and genetic pathways involved in this compound production will continue to advance our ability to modulate the flavor profiles of fermented foods.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 3-Methylbutanal | C5H10O | CID 11552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Evaluation of the Perceptual Interactions among Aldehydes in a Cheddar Cheese Matrix According to Odor Threshold and Aroma Intensity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ANALYSIS OF VOLATILE ALDEHYDES IN OAT FLAKES BY SPME-GC/MS [journal.pan.olsztyn.pl]

- 5. Factors That Affect the Accumulation of Strecker Aldehydes in Standardized Wines: The Importance of pH in Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ugc.futurelearn.com [ugc.futurelearn.com]

- 7. Strecker degradation - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. gcms.cz [gcms.cz]

- 10. Aldehyde Accumulation in Aged Alcoholic Beer: Addressing Acetaldehyde Impacts on Upper Aerodigestive Tract Cancer Risks - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jib.cibd.org.uk [jib.cibd.org.uk]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

The Biosynthesis of Isovaleraldehyde from Leucine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biosynthetic pathway converting the essential amino acid L-leucine into the volatile aldehyde, isovaleraldehyde. This pathway is of significant interest in various fields, including food science, biotechnology, and medicine, due to this compound's role as a flavor compound, a potential biomarker, and a precursor for other molecules. This document details the core enzymatic steps, presents quantitative data on enzyme kinetics, provides comprehensive experimental protocols for key assays, and visualizes the pathway and experimental workflows using Graphviz diagrams.

The Core Biosynthetic Pathway

The conversion of L-leucine to this compound is a two-step enzymatic process that is a part of the broader catabolism of branched-chain amino acids.[1]

-

Transamination of L-Leucine: The initial step involves the removal of the amino group from L-leucine. This reversible reaction is catalyzed by a branched-chain aminotransferase (BCAT) , also known as leucine (B10760876) aminotransferase (EC 2.6.1.6).[2][3] BCAT transfers the amino group from L-leucine to an α-keto acid acceptor, most commonly α-ketoglutarate, yielding α-ketoisocaproate (KIC) and L-glutamate.[2][4] This enzyme requires pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor.[3]

-

Decarboxylation of α-Ketoisocaproate: The subsequent and rate-limiting step is the decarboxylation of α-ketoisocaproate to produce this compound and carbon dioxide.[1] This irreversible reaction is catalyzed by an α-keto acid decarboxylase (EC 4.1.1.1).[5][6] These enzymes are often thiamine (B1217682) pyrophosphate (ThDP)-dependent.[7]

The overall reaction can be summarized as follows:

L-Leucine + α-Ketoglutarate ⇌ α-Ketoisocaproate + L-Glutamate α-Ketoisocaproate → this compound + CO₂

Quantitative Data

The efficiency of the this compound biosynthesis pathway is dependent on the kinetic properties of the involved enzymes. Below is a summary of reported kinetic parameters for branched-chain aminotransferases and α-keto acid decarboxylases from various sources.

Table 1: Kinetic Parameters of Branched-Chain Aminotransferases (BCAT)

| Enzyme Source | Substrate | Km (mM) | Vmax (µmol/min/mg) | Reference |

| Mycobacterium tuberculosis | L-Leucine | 1.77 | 2.58 | [2] |

| Mycobacterium tuberculosis | α-Ketoglutarate | 6.95 | 14.35 | [2] |

| Thermus thermophilus TTX | 4-methyl-2-oxovalerate | 0.043 | 0.62 | [8] |

| Thermus thermophilus TTX | α-Ketoglutarate | 6.59 | 1.44 | [8] |

| Pig Heart | L-Leucine | - | - | [9] |

| E. coli | 2-Oxoisocaproate | - | - | [10] |

Note: "-" indicates data not available in the specified format in the cited sources.

Table 2: Kinetic Parameters and Substrate Specificity of α-Ketoisovalerate Decarboxylase from Lactococcus lactis

| Substrate | Specific Activity (U/mg) | Km (mM) | Vmax (µmol/min/mg) | Reference |

| α-Ketoisovalerate | 80.7 | 1.9 | 117.9 | [5][6] |

| α-Ketoisocaproate | ~20 | - | - | [5] |

| α-Keto-β-methylvalerate | ~13 | - | - | [5] |

Note: 1 Unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in studying the biosynthesis of this compound from leucine.

Assay for Branched-Chain Aminotransferase (BCAT) Activity

This protocol describes a continuous spectrophotometric assay for measuring BCAT activity by coupling the production of glutamate (B1630785) to the oxidation of NADH by glutamate dehydrogenase.

Materials:

-

1 M Tris-HCl buffer, pH 8.0

-

1 M L-Leucine solution

-

0.5 M α-Ketoglutarate solution

-

10 mM NADH solution

-

Glutamate dehydrogenase (GDH) solution (e.g., 1000 units/mL)

-

Enzyme sample (cell lysate or purified BCAT)

-

Spectrophotometer capable of reading at 340 nm

-

Cuvettes

Procedure:

-

Prepare the Assay Mixture: In a 1 mL cuvette, combine the following reagents in the specified order:

-

Tris-HCl buffer (1 M, pH 8.0): 100 µL

-

L-Leucine solution (1 M): 20 µL

-

NADH solution (10 mM): 15 µL

-

Glutamate dehydrogenase: 5 µL

-

Deionized water: to a final volume of 980 µL

-

-

Pre-incubation: Mix the contents of the cuvette by gentle inversion and incubate at 37°C for 5 minutes to allow the temperature to equilibrate and to measure any background NADH oxidation.

-

Initiate the Reaction: Start the reaction by adding 20 µL of the enzyme sample to the cuvette.

-

Measure Absorbance: Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time (e.g., for 5-10 minutes). The rate of NADH oxidation is directly proportional to the BCAT activity.

-

Calculate Enzyme Activity: The activity of the enzyme can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹). One unit of BCAT activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of glutamate (and thus the oxidation of 1 µmol of NADH) per minute under the assay conditions.

Assay for α-Keto Acid Decarboxylase Activity

This protocol outlines a method to determine the activity of α-keto acid decarboxylase by measuring the decrease in the substrate, α-ketoisocaproate, using a spectrophotometric assay.

Materials:

-

1 M Phosphate buffer, pH 6.5

-

100 mM α-Ketoisocaproate (KIC) solution

-

100 mM Thiamine pyrophosphate (ThDP) solution

-

100 mM MgCl₂ solution

-

Enzyme sample (cell lysate or purified decarboxylase)

-

Spectrophotometer capable of reading at 340 nm

-

Cuvettes

Procedure:

-

Prepare the Reaction Mixture: In a 1 mL cuvette, prepare the reaction mixture containing:

-

Phosphate buffer (1 M, pH 6.5): 100 µL

-

ThDP solution (100 mM): 10 µL

-

MgCl₂ solution (100 mM): 10 µL

-

Deionized water: to a final volume of 980 µL

-

-

Pre-incubation: Mix and incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for 5 minutes.

-

Initiate the Reaction: Add 20 µL of the enzyme sample to the mixture.

-

Add Substrate: Start the reaction by adding 20 µL of the α-ketoisocaproate solution.

-

Measure Absorbance: Monitor the decrease in absorbance at a wavelength where KIC absorbs (e.g., 313 nm, though this may require validation for specific conditions and potential interferences).[11] Alternatively, the reaction can be stopped at different time points and the remaining KIC can be quantified by HPLC after derivatization.

-

Calculate Enzyme Activity: The rate of KIC consumption is proportional to the enzyme activity. One unit of activity can be defined as the amount of enzyme that decarboxylates 1 µmol of KIC per minute.

Quantification of this compound by Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This protocol describes the quantification of volatile this compound in a sample matrix using headspace sampling followed by GC-MS analysis.

Materials:

-

Headspace vials (e.g., 20 mL) with crimp caps

-

Gas chromatograph coupled to a mass spectrometer (GC-MS) with a headspace autosampler

-

GC column suitable for volatile compounds (e.g., DB-5ms, HP-5ms)

-

This compound standard

-

Internal standard (e.g., 2-methylbutanal or a deuterated analog)

-

Saturated NaCl solution

-

Sample matrix (e.g., cell culture supernatant, food extract)

Procedure:

-

Sample Preparation:

-

Place a defined volume of the sample (e.g., 5 mL) into a headspace vial.

-

Add a known amount of the internal standard.

-

Add a saturated NaCl solution (e.g., 1 g of solid NaCl or a specific volume of saturated solution) to increase the volatility of the analyte.

-

Immediately seal the vial with a crimp cap.

-

-

Headspace Incubation and Injection:

-

Place the vial in the headspace autosampler.

-

Incubate the vial at a specific temperature (e.g., 60-80°C) for a defined time (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.

-

Automatically inject a specific volume of the headspace gas into the GC inlet.

-

-

GC-MS Analysis:

-

GC Conditions:

-

Inlet temperature: e.g., 250°C

-

Carrier gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven temperature program: e.g., start at 40°C for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

-

-

MS Conditions:

-

Ion source temperature: e.g., 230°C

-

Ionization mode: Electron Ionization (EI) at 70 eV

-

Acquisition mode: Scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification, monitoring characteristic ions for this compound (e.g., m/z 44, 57, 86) and the internal standard.[12]

-

-

-

Quantification:

-

Generate a calibration curve by analyzing a series of this compound standards of known concentrations prepared in the same matrix as the samples.

-

Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Quantification of this compound by High-Performance Liquid Chromatography (HPLC) with DNPH Derivatization

This protocol is for the quantification of this compound after derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH), which forms a stable hydrazone that can be detected by UV-Vis spectrophotometry.[13]

Materials:

-

HPLC system with a UV-Vis detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., in acetonitrile (B52724) and phosphoric acid)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

This compound standard

-

Solid Phase Extraction (SPE) cartridges (C18), if necessary for sample cleanup

Procedure:

-

Derivatization:

-

To a known volume of the sample or standard, add an excess of the DNPH solution.

-

Acidify the mixture (e.g., with HCl or H₃PO₄) to catalyze the reaction.

-

Allow the reaction to proceed at room temperature or with gentle heating for a specific time (e.g., 30-60 minutes) to ensure complete derivatization.

-

-

Sample Cleanup (if necessary):

-

For complex matrices, pass the derivatized sample through a C18 SPE cartridge to remove interferences.

-

Wash the cartridge with a low-organic solvent mixture (e.g., water/acetonitrile).

-

Elute the DNPH-hydrazone derivatives with a high-organic solvent (e.g., acetonitrile).

-

-

HPLC Analysis:

-

Mobile Phase: A gradient of acetonitrile and water is typically used. For example, start with 50% acetonitrile and increase to 100% over 20 minutes.

-

Flow Rate: e.g., 1.0 mL/min

-

Column Temperature: e.g., 30°C

-

Injection Volume: e.g., 20 µL

-

Detection: UV detector set at 360 nm.[13]

-

-

Quantification:

-

Prepare a calibration curve by derivatizing and analyzing a series of this compound standards of known concentrations.

-

Determine the concentration of this compound in the sample by comparing the peak area of the corresponding DNPH-hydrazone to the calibration curve.

-

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the biosynthetic pathway and a general experimental workflow.

Caption: Biosynthesis pathway of this compound from L-leucine.

Caption: Experimental workflow for a coupled spectrophotometric BCAT assay.

Conclusion

The biosynthesis of this compound from leucine is a fundamental metabolic pathway with broad implications. Understanding the enzymes involved, their kinetics, and the methods to quantify the components of this pathway is crucial for researchers in diverse scientific and industrial fields. This technical guide provides a consolidated resource of quantitative data and detailed experimental protocols to facilitate further research and development in this area. The provided visualizations offer a clear overview of the biochemical process and a typical experimental setup, serving as a valuable tool for both educational and practical purposes.

References

- 1. accustandard.com [accustandard.com]

- 2. Branched-chain amino acid aminotransferase and methionine formation in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. epa.gov [epa.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. Biochemical and molecular characterization of alpha-ketoisovalerate decarboxylase, an enzyme involved in the formation of aldehydes from amino acids by Lactococcus lactis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Substrate specificity of branched chain amino acid aminotransferases: The substitution of glycine to serine in the active site determines the substrate specificity for α-ketoglutarate [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. jib.cibd.org.uk [jib.cibd.org.uk]

- 13. benchchem.com [benchchem.com]